

# spectroscopic comparison between 1,4-Benzodioxane-6-carboxylic Acid and its precursors

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## Compound of Interest

Compound Name: 1,4-Benzodioxane-6-carboxylic Acid

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## A Spectroscopic Comparison: 1,4-Benzodioxane-6-carboxylic Acid and Its Precursors

This guide provides a detailed spectroscopic comparison of **1,4-Benzodioxane-6-carboxylic Acid** with its key precursors, 1,4-benzodioxan and 1,4-dioxane. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds. The guide includes a summary of key spectroscopic data, detailed experimental protocols for both synthesis and analysis, and visualizations of the chemical structures and reaction pathways.

## Spectroscopic Data Summary

The following tables summarize the key infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for 1,4-dioxane, 1,4-benzodioxan, and **1,4-Benzodioxane-6-carboxylic Acid**. This data is essential for distinguishing the final product from its precursors based on the presence and absence of specific functional groups.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key Absorptions (cm <sup>-1</sup> )	Functional Group Assignment
1,4-Dioxane	~2965-2849, ~1457, ~1119	C-H stretching, C-H bending, C-O-C symmetric stretching[1]
1,4-Benzodioxan	~3050, ~2950-2850, ~1500, ~1250, ~1100	Aromatic C-H stretch, Aliphatic C-H stretch, C=C aromatic ring stretch, Aryl-O stretch, C-O-C stretch
1,4-Benzodioxane-6-carboxylic Acid	~3400-2400 (broad), ~1674, ~1591, ~1269, ~1125	O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C=C aromatic ring stretch, Aryl-O stretch, C-O-C stretch[2][3]

Table 2: <sup>1</sup>H NMR Spectroscopy Data (in CDCl<sub>3</sub>)

Compound	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
1,4-Dioxane	~3.69	s	8H	-O-CH <sub>2</sub> -CH <sub>2</sub> -O- [4]
1,4-Benzodioxan	~4.25, ~6.85	s, s	4H, 4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-, Ar-H
1,4-Benzodioxane-6-carboxylic Acid	~4.30, ~6.90, ~7.50, ~7.65, ~11.5 (broad)	s, d, dd, d, s	4H, 1H, 1H, 1H, 1H	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-, Ar-H, Ar-H, Ar-H, -COOH

Table 3: <sup>13</sup>C NMR Spectroscopy Data (in CDCl<sub>3</sub>)

Compound	Chemical Shift ( $\delta$ , ppm)	Assignment
1,4-Dioxane	~67.0	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-[5]
1,4-Benzodioxan	~64.5, ~117.0, ~121.5, ~143.5	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-, Ar-C, Ar-C, Ar-C-O
1,4-Benzodioxane-6-carboxylic Acid	~64.5, ~117.5, ~118.0, ~122.0, ~125.0, ~143.0, ~148.0, ~172.0	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-, Ar-C, Ar-C, Ar-C, Ar-C, Ar-C-O, Ar-C-O, -COOH

## Experimental Protocols

The following are representative experimental protocols for the synthesis of **1,4-Benzodioxane-6-carboxylic Acid** from 1,4-benzodioxan and for the acquisition of the spectroscopic data.

### Synthesis of 1,4-Benzodioxane-6-carboxylic Acid

This two-step procedure involves the Friedel-Crafts acylation of 1,4-benzodioxan followed by a haloform reaction to yield the carboxylic acid.

#### Step 1: Acetylation of 1,4-Benzodioxan

- To a stirred solution of 1,4-benzodioxan (1 equivalent) in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (1.1 equivalents).
- Slowly add acetyl chloride (1.1 equivalents) to the mixture.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
- Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography or recrystallization to obtain 6-acetyl-1,4-benzodioxan.

#### Step 2: Haloform Reaction

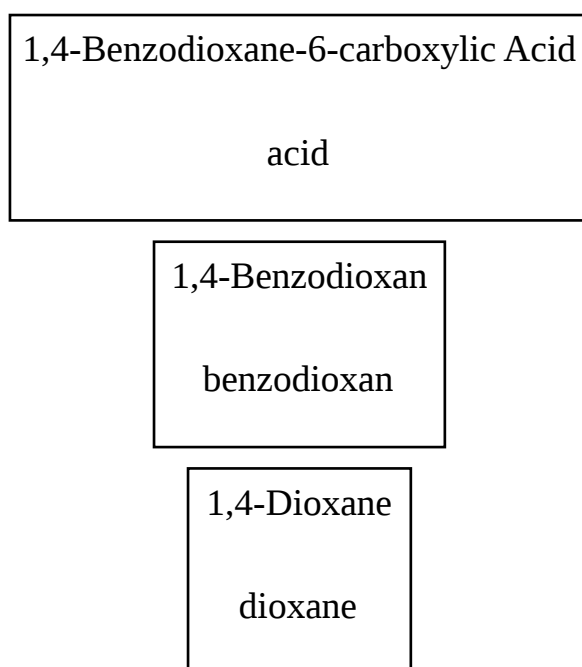
- Dissolve the 6-acetyl-1,4-benzodioxan (1 equivalent) in a suitable solvent like dioxane or tetrahydrofuran.
- Add a freshly prepared solution of sodium hypobromite (excess) to the stirred solution at room temperature.
- Continue stirring for several hours until the reaction is complete (monitored by TLC).
- Quench the excess hypobromite with a solution of sodium bisulfite.
- Acidify the mixture with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
- Filter the precipitate, wash with cold water, and dry to yield **1,4-Benzodioxane-6-carboxylic Acid**.

## Spectroscopic Analysis

- Infrared (IR) Spectroscopy: IR spectra were obtained on a Perkin Elmer PE 100 spectrometer with an Attenuated Total Reflectance (ATR) window.[\[2\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were performed on a Bruker Avance 400 MHz spectrometer.[\[2\]](#) Samples were dissolved in deuterated chloroform ( $\text{CDCl}_3$ ), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[\[4\]](#)[\[5\]](#)

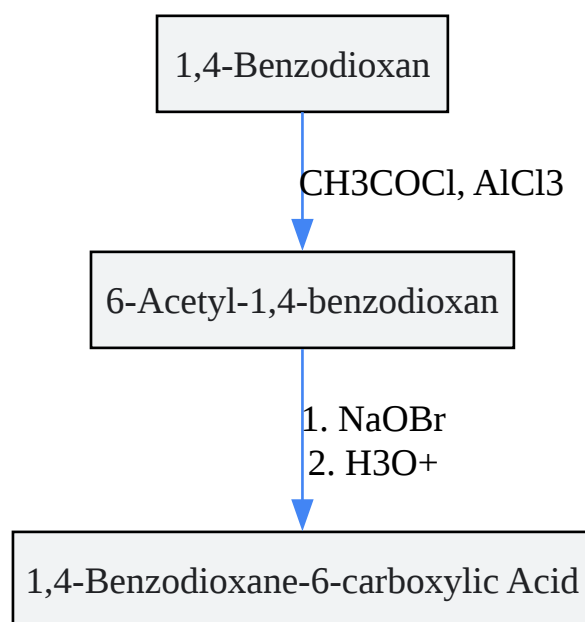
## Visualizing the Molecular Structures and Synthesis

The following diagrams, generated using the DOT language, illustrate the molecular structures of the compounds and the synthetic pathway.



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Caption: Molecular structures of the compared compounds.



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Caption: Synthetic pathway to **1,4-Benzodioxane-6-carboxylic Acid**.

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## References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 3. scirp.org [scirp.org]
- 4. 1,4-dioxane <sup>1</sup>H proton nmr spectrum C<sub>4</sub>H<sub>8</sub>O<sub>2</sub> low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. <sup>13</sup>C nmr spectrum of 1,4-dioxane C<sub>4</sub>H<sub>8</sub>O<sub>2</sub> analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of para-dioxane C13 <sup>13</sup>C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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